molecular formula C15H20N2O2S B2439414 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1251547-53-1

4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2439414
CAS RN: 1251547-53-1
M. Wt: 292.4
InChI Key: WZYJESMKIBQXDZ-UHFFFAOYSA-N
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Description

4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as PTP-1B inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, and inhibiting its activity has been shown to improve glucose homeostasis and insulin sensitivity.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) investigated derivatives of piperidine-4-carboxamide, finding significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer research, particularly in targeting tumor growth and genetic material of cancer cells (Kambappa et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme in various biochemical pathways. This discovery suggests therapeutic potentials in disease models where modulation of this enzyme is beneficial (Thalji et al., 2013).

Urotensin-II Receptor Antagonists

Lim et al. (2016) synthesized and evaluated benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. These substances showed strong UT binding affinities, indicating potential applications in treating disorders related to this receptor (Lim et al., 2016).

Glycine Transporter 1 Inhibitor

Yamamoto et al. (2016) described the identification of piperidine-4-carboxamide derivatives as potent Glycine Transporter 1 inhibitors. These findings have implications in neurological research, especially in conditions where glycine transporter modulation is necessary (Yamamoto et al., 2016).

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonists

Oka et al. (2018) designed and synthesized TRPV1 antagonists from N-(piperidin-1-ylmethyl)biphenyl-4-carboxamide derivatives. These compounds showed promise in neuropathic pain treatment and provide insights into the structural mechanisms of TRPV1 modulation (Oka et al., 2018).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) synthesized new derivatives of piperazine-1-carboxamides with significant antiviral and antimicrobial activities. This suggests their potential in developing new treatments for viral and bacterial infections (Reddy et al., 2013).

Anti-Inflammatory Activity

Rajasekaran et al. (1999) synthesized and evaluated piperidine derivatives for anti-inflammatory activity, finding significant effects in reducing inflammation in a rat paw oedema model (Rajasekaran et al., 1999).

Antiproliferative Study in Cancer Research

Harishkumar et al. (2018) synthesized novel quinoline derivatives, exhibiting considerable growth inhibition of human cancer cell lines. This study highlights the potential use of such compounds in cancer treatment (Harishkumar et al., 2018).

properties

IUPAC Name

4-(prop-2-ynoxymethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-9-19-12-13-5-7-17(8-6-13)15(18)16-11-14-4-3-10-20-14/h1,3-4,10,13H,5-9,11-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJESMKIBQXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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